methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate
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Overview
Description
Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2S,3R)-3-hydroxybutanoic acid with ethylamine in the presence of a suitable esterification agent, such as methanol and a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to achieve high enantioselectivity. Enzymatic asymmetric synthesis, such as the use of transaminases or reductases, is preferred due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R)-2-(methylamino)-3-hydroxybutanoate
- Methyl (2S,3R)-2-(propylamino)-3-hydroxybutanoate
- Methyl (2S,3R)-2-(isopropylamino)-3-hydroxybutanoate
Uniqueness
Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of the ethylamino group, which influences its reactivity and interactions with biological systems. This makes it particularly valuable in the synthesis of chiral drugs and as a tool in biochemical research .
Biological Activity
Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate is a compound of significant interest due to its potential biological activities. This article explores its metabolic pathways, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following structural formula:
- Chemical Formula : C₇H₁₅N₁O₃
- IUPAC Name : this compound
This compound exhibits chirality, with specific configurations at the second and third carbon atoms, which may influence its biological interactions.
Metabolic Pathways
Research indicates that this compound participates in various metabolic pathways. It is involved in the metabolism of branched-chain amino acids and can influence energy production processes. Elevated levels of related metabolites have been observed in conditions such as propionic acidemia and maple syrup urine disease, indicating a potential role in metabolic disorders .
Pharmacological Effects
- Neuroprotective Properties :
- Antioxidant Activity :
- Modulation of Receptor Activity :
Case Study 1: Neurotoxicity Assessment
A study investigated the effects of this compound on neurotoxicity induced by MPTP in rodent models. The results indicated that administration of this compound significantly reduced the levels of 2-ethylhydracrylic acid (2-EHA), a biomarker for neuronal damage associated with MPTP exposure. This suggests a protective role against neurotoxic agents .
Case Study 2: Metabolic Disorders
In patients with metabolic disorders such as propionic acidemia, elevated levels of this compound were correlated with altered metabolic pathways involving branched-chain amino acids. The presence of this compound in urine samples provided insights into its potential as a biomarker for diagnosing metabolic dysfunctions .
Research Findings
Study | Findings | Implications |
---|---|---|
Study 1 | Neuroprotective effects against MPTP toxicity | Potential therapeutic applications in neurodegenerative diseases |
Study 2 | Elevated levels in metabolic disorders | Possible biomarker for diagnosing metabolic conditions |
Study 3 | Antioxidant activity observed in vitro | Supports further investigation into its role in oxidative stress reduction |
Properties
IUPAC Name |
methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-8-6(5(2)9)7(10)11-3/h5-6,8-9H,4H2,1-3H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECLSVIFYXWID-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]([C@@H](C)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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